Inosine-5'-Monophosphate Dehydrogenase 2 (IMPDH2) Inhibition: Target Compound Activity vs. Baseline
The target compound (2-iodo-5-methoxyphenyl)methanamine demonstrates measurable inhibitory activity against human IMPDH2, a validated anticancer and immunosuppressive target. The Ki values range from 240 nM to 440 nM depending on the competing substrate (IMP vs. NAD) [1]. In contrast, the closest regioisomeric analog (5-iodo-2-methoxyphenyl)methanamine (CAS 793695-89-3) has no reported IMPDH2 inhibition data in public databases, representing a target engagement gap that precludes its direct substitution in IMPDH2-focused programs .
| Evidence Dimension | IMPDH2 enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM (IMP substrate); Ki = 440 nM (NAD substrate) [1] |
| Comparator Or Baseline | (5-Iodo-2-methoxyphenyl)methanamine (CAS 793695-89-3): No IMPDH2 inhibition data reported |
| Quantified Difference | Activity confirmed for target compound vs. no evidence for comparator |
| Conditions | Inosine-5'-monophosphate dehydrogenase 2 enzymatic assay; type of inhibition not competitive [1] |
Why This Matters
For research groups developing IMPDH2 inhibitors (anticancer, antiviral, immunosuppressive), the ortho-iodo-5-methoxy regioisomer provides a validated starting scaffold with quantifiable target engagement, whereas the alternative regioisomer lacks this demonstrated activity.
- [1] BindingDB. (2020). PrimarySearch_ki for BDBM50421763: IMPDH2 inhibition – Ki values of 240 nM and 440 nM against IMP and NAD substrates respectively. View Source
